2-((4-Chlorophenyl)sulfonyl)-3-((2-chloro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
Description
This compound is a high-purity advanced pharmaceutical intermediate (API) characterized by a sulfonyl group attached to a 4-chlorophenyl ring and an amino-linked 2-chloro-5-(trifluoromethyl)phenyl moiety.
- Molecular formula: C${21}$H${12}$Cl$2$F$3$N$3$O$3$S (estimated for the target compound) .
- Molecular weight: ~514.30 g/mol .
- Key functional groups: A sulfonyl group (electron-withdrawing, enhancing stability). Trifluoromethyl and chloro substituents (improving metabolic stability and lipophilicity).
The compound is manufactured under ISO-certified systems with purity ≥97% (NLT), indicating suitability for pharmaceutical applications .
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[2-chloro-5-(trifluoromethyl)anilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O2S/c17-11-2-4-12(5-3-11)26(24,25)13(8-22)9-23-15-7-10(16(19,20)21)1-6-14(15)18/h1-7,9,23H/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCVLNGZVNCXJI-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=C(C=CC(=C2)C(F)(F)F)Cl)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-Chlorophenyl)sulfonyl)-3-((2-chloro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile , also known by its chemical formula, has gained attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential uses.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorophenyl and trifluoromethyl groups : These substituents enhance lipophilicity and may influence the compound's interaction with biological targets.
- Sulfonamide linkage : This moiety is often associated with antibacterial and anticancer activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing further cellular division.
Antibacterial Properties
The sulfonamide group is known for its antibacterial effects. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folic acid synthesis pathways.
Case Studies
-
In vitro Studies :
- A study conducted on human cancer cell lines demonstrated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 25 µM depending on the cell type .
- Another investigation highlighted its effectiveness against multidrug-resistant bacterial strains, showcasing a minimum inhibitory concentration (MIC) of 5 µg/mL .
- In vivo Studies :
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. Its structural features suggest potential applications in:
- Anticancer Activity : Preliminary studies indicate that similar compounds with sulfonamide and nitrile functionalities exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl may enhance these effects by modulating the electronic properties of the molecule, potentially leading to improved binding affinity to target proteins involved in cancer progression .
Agrochemicals
Compounds with similar structures are often investigated for their use as:
- Herbicides and Pesticides : The sulfonyl group is known for its role in enhancing the herbicidal activity of certain compounds. Research has indicated that modifications to the phenyl rings can lead to increased selectivity and potency against specific weeds or pests, making this compound a candidate for further exploration in agricultural applications .
Material Science
The unique properties of this compound may also lend themselves to applications in:
- Polymer Chemistry : The nitrile group can be polymerized or copolymerized to create materials with desirable mechanical and thermal properties. This could lead to advancements in the development of high-performance polymers used in various industrial applications.
Case Study 1: Anticancer Evaluation
In a study conducted by the National Cancer Institute (NCI), compounds structurally related to 2-((4-Chlorophenyl)sulfonyl)-3-((2-chloro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile were evaluated for their antitumor activity. Results showed significant growth inhibition across multiple cancer cell lines, suggesting that further structural optimization could yield more potent derivatives suitable for clinical development .
Case Study 2: Herbicidal Activity
Research published in agricultural chemistry journals highlighted the effectiveness of sulfonamide-based compounds as herbicides. The study demonstrated that modifying the substituents on the aromatic rings significantly affected herbicidal efficacy against common agricultural weeds, indicating that similar modifications on our compound could enhance its application in crop protection strategies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Analogous Compounds
The target compound’s closest analogs differ in substituent groups, which critically influence physicochemical and biological properties:
Key Observations:
Pyridyloxy vs. Phenylamino: The pyridyloxy group (CAS 1025617-82-6) introduces an oxygen atom and a nitrogen-containing aromatic ring, enhancing hydrogen-bonding capacity and aromatic π-π interactions compared to the target compound’s phenylamino group . This substitution may improve solubility but reduce steric bulk.
Oxygen vs. Sulfur in Pyridyl Substituents :
- Replacing oxygen with sulfur (CAS 1025311-72-1) increases molecular weight by ~16 g/mol and introduces a larger, less electronegative atom. Sulfur’s lower electronegativity may reduce polarity and alter metabolic pathways (e.g., resistance to oxidative degradation) .
Trifluoromethyl and Chloro Groups: Both the target compound and analogs retain trifluoromethyl and chloro groups, which are known to enhance lipophilicity and binding affinity in drug candidates .
Purity and Industrial Relevance
- The target compound’s analog (CAS 1025617-82-6) is produced at ≥97% purity, meeting stringent pharmaceutical standards. In contrast, pyridylthio derivatives (CAS 1025311-72-1) are marketed as research chemicals without specified purity grades, limiting their industrial utility .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how do reactive groups influence pathway design?
Methodological Answer:
The synthesis should prioritize sequential functionalization of the core structure. Key steps include:
- Sulfonylation: Introduce the 4-chlorophenylsulfonyl group via nucleophilic substitution, using a sulfonyl chloride precursor under anhydrous conditions (e.g., DCM, 0–5°C) .
- Enamine Formation: Couple the 2-chloro-5-(trifluoromethyl)aniline via Michael addition to the α,β-unsaturated nitrile intermediate. Optimize pH (6–7) to prevent premature cyclization .
- Solvent Selection: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while controlled heating (60–80°C) accelerates conjugation .
Reactive Group Considerations:
- The nitrile group acts as an electron-withdrawing moiety, directing enamine formation regioselectively.
- The sulfonyl group stabilizes intermediates via resonance but may hydrolyze under strongly acidic/basic conditions.
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure, and what key peaks should be analyzed?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect nitrile stretching (~2240 cm⁻¹) and sulfonyl S=O vibrations (~1350, 1150 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How can crystallographic data resolve ambiguities in molecular geometry, and what parameters are essential for refinement?
Methodological Answer:
- XRD Analysis: Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths/angles. For example:
- Refinement Parameters:
Advanced: How do competing reaction pathways (e.g., cyclization vs. polymerization) impact yield, and how can they be suppressed?
Methodological Answer:
- Byproduct Analysis: Monitor for dimerization (e.g., via LC-MS) caused by radical intermediates during sulfonylation.
- Mitigation Strategies:
Advanced: What computational approaches predict the compound’s reactivity in biological or catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The nitrile group typically shows high LUMO energy (~-1.5 eV), making it susceptible to nucleophilic attack .
- Simulate electrostatic potential maps to assess hydrogen-bonding propensity, crucial for ligand-receptor docking studies.
- Molecular Dynamics (MD): Model solvation effects (e.g., in DMSO/water mixtures) to predict aggregation behavior .
Basic: How should stability studies be designed to assess degradation under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design:
- Key Findings:
Advanced: How can contradictions in biological activity data (e.g., IC₅₀ variability) be addressed methodologically?
Methodological Answer:
- Standardization:
- SAR Analysis: Correlate substituent electronic effects (Hammett σ values) with activity. For example, the trifluoromethyl group’s −I effect enhances binding to hydrophobic enzyme pockets .
Tables for Key Data:
| Synthetic Optimization Parameters |
|---|
| Parameter |
| ------------------- |
| Reaction Temp. |
| Solvent |
| Catalyst (APS) |
| XRD Bond Lengths (Å) |
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| Bond |
| ------------------- |
| C≡N |
| S–O |
| C–Cl (aromatic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
